molecular formula C16H13N5OS B2445915 3-[(3-Methylphenoxy)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874463-83-9

3-[(3-Methylphenoxy)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2445915
CAS No.: 874463-83-9
M. Wt: 323.37
InChI Key: KHVQCYRLXBQILS-UHFFFAOYSA-N
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Description

The compound “3-[(3-Methylphenoxy)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a complex organic molecule that belongs to the class of heterocyclic compounds . It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound also features a thiadiazole ring, which is a type of heterocyclic compound that contains sulfur and nitrogen .


Synthesis Analysis

The synthesis of such compounds often involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . For instance, the reaction of sodium 3- (5-methyl-1- (p -toly)-1 H -1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt can lead to the formation of such compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazole ring and a thiadiazole ring . The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The thiadiazole ring is a type of heterocyclic compound that contains sulfur and nitrogen .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the nature of the substituents on the triazole and thiadiazole rings . For instance, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4 H -1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 h afforded a low yield (30%) of N, N ′- (ethane-1,2-diyl)bis (2- (4- (3-phenyl-7 H - [1,2,4]triazolo thiadiazin-6-yl)phenoxy)-acetamide) (8a) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its IR, 1H NMR, and 13C NMR spectra . For instance, the IR spectrum shows characteristic peaks for NH stretching, C=N stretching, C=C stretching, N–N=C stretching, and C–S–C stretching . The 1H NMR and 13C NMR spectra provide information about the types of hydrogen and carbon atoms present in the molecule .

Scientific Research Applications

Antibacterial and Antifungal Applications

Research on derivatives of triazolo[3,4-b][1,3,4]thiadiazole has shown significant antibacterial and antifungal activities. Compounds synthesized from these derivatives were screened against various bacterial and fungal strains, showing potent antimicrobial properties (Singh et al., 2010); (Karabasanagouda et al., 2007). This highlights the potential of these compounds in developing new antimicrobial agents.

Anticancer Activity

A study investigated the in vitro antioxidant and anticancer activities of triazolo-thiadiazoles on HepG2 cells, revealing that these compounds exhibited significant cytotoxic effects, indicating their potential as anticancer agents (Sunil et al., 2010).

Insecticidal Assessment

Another research avenue explored the synthesis of various heterocycles incorporating a thiadiazole moiety for insecticidal activity against the cotton leafworm, Spodoptera littoralis. These compounds were synthesized and evaluated, showing promising results as insecticidal agents (Fadda et al., 2017).

Synthesis and Evaluation for Antimicrobial Agents

Several studies have been conducted to synthesize and evaluate the antimicrobial activities of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives. These studies aim to explore the potential of these compounds as antimicrobial agents, with some showing promising results against various microbial strains (Suresh et al., 2016).

Potential Anti-Tumor Agents

A series of 3,6-disubstituted triazolo[3,4-b]thiadiazole derivatives were synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines. Some compounds demonstrated inhibitory effects on the growth of a wide range of cancer cell lines, highlighting their potential as anti-tumor agents (Ibrahim, 2009).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They have been found to interact with various target receptors, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

Similar compounds have been shown to interact with their targets through specific interactions facilitated by their ability to accept and donate hydrogen bonds . This allows them to bind to different target receptors and exert their pharmacological effects .

Biochemical Pathways

Similar compounds have been found to induce apoptosis in cancer cells, suggesting that they may affect pathways related to cell survival and death . They have also been found to inhibit enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell proliferation, respectively .

Pharmacokinetics

In silico pharmacokinetic studies have been conducted on similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, which are crucial for understanding its bioavailability and therapeutic potential .

Result of Action

Similar compounds have been found to exhibit cytotoxic activities against cancer cells . For instance, some compounds have been found to induce apoptosis in MDA-MB-231 cells, upregulate pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, and downregulate the anti-apoptotic gene Bcl2 .

Safety and Hazards

The safety and hazards associated with this compound are likely to be influenced by its cytotoxic activity . For instance, a structure–activity relationship study revealed that the nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .

Future Directions

The future directions for research on this compound could involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . This could be achieved by exploiting the ability of the triazole and thiadiazole rings to make specific interactions with different target receptors .

Properties

IUPAC Name

3-[(3-methylphenoxy)methyl]-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS/c1-11-4-2-6-13(8-11)22-10-14-18-19-16-21(14)20-15(23-16)12-5-3-7-17-9-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVQCYRLXBQILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN=C3N2N=C(S3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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